4-[4-(Chlorosulfonyl)phenoxy]benzoic acid
Description
4-[4-(Chlorosulfonyl)phenoxy]benzoic acid is a benzoic acid derivative featuring a phenoxy group substituted with a chlorosulfonyl (-SO₂Cl) moiety at the para position. This compound is of significant interest in medicinal and agrochemical research due to its reactive sulfonyl chloride group, which enables covalent interactions with biological targets or serves as a synthetic intermediate for further derivatization . Its molecular formula is C₁₃H₉ClO₅S, with a molecular weight of 312.73 g/mol.
Properties
Molecular Formula |
C13H9ClO5S |
|---|---|
Molecular Weight |
312.73 g/mol |
IUPAC Name |
4-(4-chlorosulfonylphenoxy)benzoic acid |
InChI |
InChI=1S/C13H9ClO5S/c14-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)13(15)16/h1-8H,(H,15,16) |
InChI Key |
SUNIZUWUHHOVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to prevent decomposition . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Chlorosulfonyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl chloride derivatives.
Oxidation Reactions: Oxidation of the phenoxybenzoic acid moiety can lead to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Esters: Formed through substitution reactions with alcohols.
Sulfonic Acids: Formed through reduction reactions.
Quinones: Formed through oxidation reactions.
Scientific Research Applications
4-[4-(Chlorosulfonyl)phenoxy]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 4-[4-(chlorosulfonyl)phenoxy]benzoic acid, differing primarily in substituents or functional groups:
Physicochemical and Spectroscopic Properties
- 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid: Expected spectral features include aromatic proton signals near δ 7.5–8.5 ppm (unresolved multiplets) and a carboxylic acid proton at δ ~12 ppm. The chlorosulfonyl group contributes to high electrophilicity.
- 4-(Fluorosulfonyl)benzoic acid : Distinctive ¹H NMR signals (δ 8.38–8.12 ppm) and LC–MS (ESI-) m/z 203.00 .
- PT-CA : UV-Vis absorption data aligns with conjugated systems; residue definitions in animal commodities require hydrolysis to release benzoic acid derivatives .
Stability and Reactivity
- Chlorosulfonyl Group : Highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile derivatization.
- Fluorosulfonyl vs. Chlorosulfonyl : Fluorine’s electronegativity enhances stability but reduces reactivity compared to chlorine .
- Metabolite Stability : PT-CA and OH-PT-CA require alkaline hydrolysis for residue analysis, indicating labile conjugates .
Biological Activity
4-[4-(Chlorosulfonyl)phenoxy]benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid is C13H10ClO4S. It features a chlorosulfonyl group, which is known to enhance the reactivity of the compound, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClO4S |
| Molecular Weight | 303.73 g/mol |
| IUPAC Name | 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid |
| CAS Number | [specific CAS number needed] |
Antimicrobial Properties
Research indicates that compounds with chlorosulfonyl groups exhibit antimicrobial activity. In studies involving benzoic acid derivatives, similar compounds demonstrated significant inhibition of bacterial growth. For instance, derivatives were tested against various strains of bacteria, showing effective antibacterial properties at concentrations as low as 10 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid has been explored through its ability to inhibit pro-inflammatory cytokines. In vitro studies showed that related compounds could downregulate the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory responses .
The biological activity of 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. The chlorosulfonyl group can form hydrogen bonds with active sites on proteins, potentially inhibiting their activity. This mechanism is similar to other sulfonamide compounds known for their enzyme inhibition properties .
Study on Antimicrobial Activity
A study assessed the antimicrobial effects of various benzoic acid derivatives, including 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity Evaluation
In another study focused on anti-inflammatory properties, human fibroblast cells were treated with the compound at varying concentrations. The results indicated a dose-dependent reduction in IL-6 production, supporting the hypothesis that 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid may serve as a therapeutic agent in managing inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 4-[4-(Chlorosulfonyl)phenoxy]benzoic acid?
The synthesis typically involves sulfonation and coupling reactions. A common approach is chlorosulfonation of 4-phenoxybenzoic acid derivatives using chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonyl chloride group . Alternative routes may employ nucleophilic aromatic substitution, where phenoxide intermediates react with chlorosulfonyl-containing electrophiles. Key reagents include polar aprotic solvents (e.g., DMF) and bases like pyridine to neutralize HCl byproducts .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : To confirm the aromatic substitution pattern and sulfonic acid group integration .
- HPLC-MS : For purity assessment and molecular ion detection (e.g., ESI- m/z 202.98 for related sulfonyl benzoic acids) .
- FT-IR : Identification of sulfonyl chloride (S=O stretching at ~1370–1180 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functional groups .
Q. What safety protocols should be followed during handling?
According to GHS guidelines (Rev. 8), this compound is classified as corrosive (Skin Corrosion Category 1B) and requires:
- PPE : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors .
- Storage : In airtight containers under inert gas (e.g., N2) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing sulfonic acid groups without side reactions?
- Temperature Control : Maintain 0–5°C during sulfonation to minimize over-sulfonation or decomposition .
- Solvent Selection : Use dichloromethane or chlorobenzene to enhance reagent solubility while suppressing hydrolysis .
- Catalysts : Add catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
Q. How can contradictory data on substitution reactivity at the sulfonyl chloride group be resolved?
Discrepancies in nucleophilic substitution outcomes (e.g., amines vs. thiols) may arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, while non-polar solvents may stabilize intermediates .
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show lower reactivity compared to smaller analogs (e.g., methylamine) .
- pH : Adjusting reaction pH to 8–9 with NaHCO3 can enhance nucleophile availability without hydrolyzing the sulfonyl chloride .
Q. What strategies are effective for designing derivatives with enhanced enzyme inhibitory activity (e.g., glutathione S-transferase)?
- Bioisosteric Replacement : Substitute the chlorosulfonyl group with fluorosulfonyl or methylsulfonyl groups to modulate electron-withdrawing effects and binding affinity .
- Scaffold Hybridization : Attach moieties like fluorenylmethoxycarbonyl (Fmoc) to the benzoic acid core to enhance interactions with hydrophobic enzyme pockets .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against GST active sites before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
